2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, a methoxy group at the 6 position of the benzothiazole ring, and an amide linkage connecting the benzene and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of 2,6-difluorobenzoic acid: This can be achieved through the fluorination of benzoic acid using suitable fluorinating agents.
Synthesis of 6-methoxy-1,3-benzothiazole: This intermediate can be prepared by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions.
Coupling Reaction: The final step involves the coupling of 2,6-difluorobenzoic acid with 6-methoxy-1,3-benzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: 2,6-difluorobenzoic acid and 6-methoxy-1,3-benzothiazole.
Scientific Research Applications
2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to the active sites of these targets, thereby modulating their function and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-N-methoxy-N-methylbenzamide: Similar structure but with a methoxy and methyl group instead of the benzothiazole moiety.
2,6-Difluorobenzoic acid: Lacks the benzamide and benzothiazole components.
6-Methoxy-1,3-benzothiazole: Contains the benzothiazole moiety but lacks the difluorobenzamide structure.
Uniqueness
2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the difluorobenzamide and methoxybenzothiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c1-21-8-5-6-11-12(7-8)22-15(18-11)19-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYICIIPPCNOMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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